THP-PEG7-alcohol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG7-alcohol involves the reaction of tetrahydropyran with polyethylene glycol. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of polyethylene glycol are protected using tetrahydropyran under acidic conditions to form tetrahydropyranyl ethers.
Coupling Reaction: The protected polyethylene glycol is then coupled with an appropriate alcohol to form the desired this compound.
Deprotection: The tetrahydropyranyl protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of polyethylene glycol and tetrahydropyran are reacted under controlled conditions.
Purification: The product is purified using techniques such as distillation or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
THP-PEG7-alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions
Major Products
The major products formed from these reactions include:
Aldehydes and Carboxylic Acids: From oxidation reactions.
Primary Alcohols: From reduction reactions.
Substituted Alcohols: From substitution reactions
Scientific Research Applications
THP-PEG7-alcohol is widely used in scientific research, particularly in the development of PROTACs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the selective degradation of target proteins in cellular studies.
Medicine: Employed in the development of targeted therapies for various diseases.
Industry: Used in the production of advanced materials and pharmaceuticals
Mechanism of Action
THP-PEG7-alcohol functions as a linker in PROTACs, connecting two different ligands. One ligand binds to an E3 ubiquitin ligase, while the other targets a specific protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The process involves the following steps:
Binding: The PROTAC binds to both the E3 ubiquitin ligase and the target protein.
Ubiquitination: The target protein is ubiquitinated by the E3 ligase.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome
Comparison with Similar Compounds
THP-PEG7-alcohol is unique due to its specific structure and function as a PROTAC linker. Similar compounds include:
THP-PEG4-alcohol: A shorter polyethylene glycol chain.
THP-PEG12-alcohol: A longer polyethylene glycol chain.
THP-PEG8-alcohol: Another variant with a different chain length
These compounds differ in their polyethylene glycol chain lengths, affecting their solubility, flexibility, and overall performance in PROTAC synthesis.
Properties
Molecular Formula |
C19H38O9 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H38O9/c20-4-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-17-18-28-19-3-1-2-5-27-19/h19-20H,1-18H2 |
InChI Key |
GCRLEDAJJKUZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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